molecular formula C16H15F2N3O2 B2858852 (3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421478-06-9

(3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2858852
CAS No.: 1421478-06-9
M. Wt: 319.312
InChI Key: GSBDUMXPUVJETK-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: is a chemical compound with the molecular formula C16H15F2N3O2 . This compound is characterized by its unique structural properties, which make it a valuable tool in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the reaction of 3,4-difluorophenylacetic acid with 4-(pyrazin-2-yloxy)piperidine under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) . The reaction is usually carried out in anhydrous solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : For oxidation reactions, reagents like chromium(VI) oxide or peroxides are commonly used. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions can be facilitated by nucleophiles such as amines or alcohols .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs , which can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: : It can be employed as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: : Its unique structure makes it a candidate for drug discovery and development, especially in the design of new therapeutic agents.

  • Industry: : It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may act as an inhibitor or modulator of certain biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, (3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone stands out due to its unique structural features. Similar compounds include 4-(pyrazin-2-yloxy)piperidine and 3,4-difluorophenylacetic acid , but the presence of both the difluorophenyl group and the pyrazin-2-yloxy moiety in this compound provides distinct chemical and biological properties.

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Properties

IUPAC Name

(3,4-difluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-13-2-1-11(9-14(13)18)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDUMXPUVJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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